molecular formula C51H55ClN4O3 B12395584 6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride

6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride

Cat. No.: B12395584
M. Wt: 807.5 g/mol
InChI Key: XCNYYRVWJSOPSW-UHFFFAOYSA-N
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Description

The compound “6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including indolium, cyclohexene, and amide moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indolium core, the introduction of the cyclohexene moiety, and the attachment of the amide group. Typical reaction conditions may include:

    Formation of Indolium Core: This step may involve the cyclization of an appropriate precursor under acidic conditions.

    Introduction of Cyclohexene Moiety: This could be achieved through a series of addition and elimination reactions.

    Attachment of Amide Group: This step may involve the reaction of an amine with an acid chloride or anhydride.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The indolium and cyclohexene moieties may be susceptible to oxidation under appropriate conditions.

    Reduction: The compound may undergo reduction reactions, particularly at the indolium core.

    Substitution: The amide group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the indolium core, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or marker in biological assays.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the nature of these interactions and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Indolium Derivatives: Compounds with similar indolium cores.

    Cyclohexene Derivatives: Compounds featuring cyclohexene moieties.

    Amide-Containing Compounds: Molecules with amide functional groups.

Uniqueness

This compound is unique due to its combination of multiple functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse applications across different fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C51H55ClN4O3

Molecular Weight

807.5 g/mol

IUPAC Name

6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride

InChI

InChI=1S/C51H54N4O3.ClH/c1-50(2)43(53(5)41-25-23-37-16-8-10-18-39(37)48(41)50)27-21-35-14-13-15-36(34-35)22-28-44-51(3,4)49-40-19-11-9-17-38(40)24-26-42(49)54(44)32-12-6-7-20-45(56)52-31-33-55-46(57)29-30-47(55)58;/h8-11,16-19,21-30,34H,6-7,12-15,20,31-33H2,1-5H3;1H

InChI Key

XCNYYRVWJSOPSW-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C\5/C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=CC=CC=C86)(C)C)/CCC4)C.[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=CC=CC=C86)(C)C)CCC4)C.[Cl-]

Origin of Product

United States

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